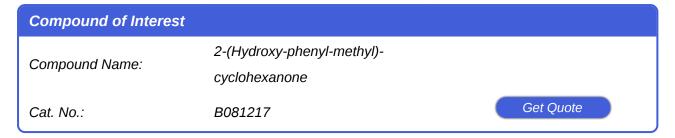


Spectroscopic and Synthetic Profile of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of **2-(Hydroxy-phenyl-methyl)-cyclohexanone**. This aldol addition product is of interest to researchers in organic synthesis and medicinal chemistry due to its versatile functional groups, which can serve as a scaffold for the development of novel chemical entities.

Spectroscopic Data

The structural elucidation of **2-(Hydroxy-phenyl-methyl)-cyclohexanone** is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for (S)-2-((R)-hydroxy(phenyl)methyl)cyclohexan-1-one (CDCl₃, 400 MHz)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.37-7.23	m	5H	Aromatic protons (C ₆ H ₅)
4.79	d, J = 8.8 Hz	1H	СН-ОН
2.90-2.80	m	1H	CH-C=O
2.50-2.35	m	2H	Cyclohexanone protons
2.15-2.00	m	2H	Cyclohexanone protons
1.90-1.50	m	4H	Cyclohexanone protons

Predicted ¹³C NMR Data for 2-(Hydroxy-phenyl-methyl)-cyclohexanone

Chemical Shift (δ) ppm	Assignment
200-210	C=O (Cyclohexanone)
125-140	Aromatic Carbons (C ₆ H ₅)
70-80	СН-ОН
50-60	CH-C=O
20-40	Cyclohexanone methylene carbons

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands



Wavenumber (cm ⁻¹)	Functional Group	Description
3600-3200	О-Н	Broad, stretching vibration of the hydroxyl group
3100-3000	С-Н	Aromatic C-H stretching
2950-2850	С-Н	Aliphatic C-H stretching
1715-1695	C=O	Strong, sharp carbonyl stretch of the cyclohexanone
1600-1450	C=C	Aromatic ring skeletal vibrations

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

m/z	Interpretation
204	[M]+, Molecular ion peak[1][2]
186	[M-H ₂ O] ⁺ , Loss of a water molecule[1]
107	[C ₇ H ₇ O] ⁺ , Fragment from cleavage of the C-C bond between the cyclohexanone and the substituted methyl group
97	[C ₆ H ₉ O] ⁺ , Cyclohexanone fragment
77	[C ₆ H ₅] ⁺ , Phenyl group fragment

Experimental Protocols

The synthesis of **2-(Hydroxy-phenyl-methyl)-cyclohexanone** is typically achieved through a base-catalyzed aldol addition reaction between cyclohexanone and benzaldehyde.

Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone

Materials:



- Cyclohexanone
- Benzaldehyde
- Sodium hydroxide (NaOH)
- Ethanol
- · Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A solution of sodium hydroxide (1.2 g, 30 mmol) in ethanol (20 mL) is prepared in a roundbottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Cyclohexanone (2.94 g, 30 mmol) is added to the cooled solution, followed by the dropwise addition of benzaldehyde (3.18 g, 30 mmol).
- The reaction mixture is stirred at room temperature for 24 hours.
- The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
- The mixture is extracted with diethyl ether (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **2-(Hydroxy-phenyl-methyl)-cyclohexanone**.

Spectroscopic Characterization

 NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.



- FTIR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using a thin film
 of the compound on a potassium bromide (KBr) plate.
- Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Biological Context and Signaling Pathways

While specific signaling pathways for **2-(Hydroxy-phenyl-methyl)-cyclohexanone** have not been extensively studied, its synthesis via the aldol reaction places it within the broader context of fundamental biochemical processes. The aldol reaction is a key carbon-carbon bond-forming reaction in metabolic pathways such as glycolysis and gluconeogenesis.

The following diagram illustrates the general mechanism of a base-catalyzed aldol addition, the reaction used to synthesize the title compound.

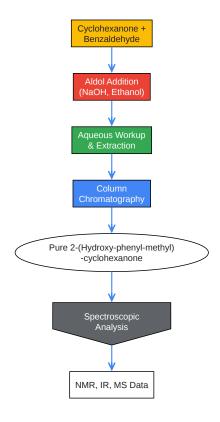


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Caption: Base-catalyzed aldol addition mechanism for the synthesis of **2-(Hydroxy-phenyl-methyl)-cyclohexanone**.

The workflow for the synthesis and characterization of this compound is a standard procedure in organic chemistry laboratories.





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Caption: Experimental workflow for the synthesis and characterization of **2-(Hydroxy-phenyl-methyl)-cyclohexanone**.

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